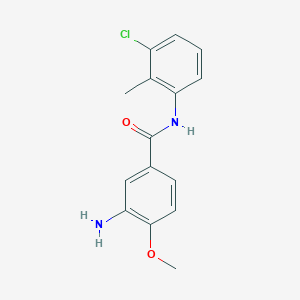

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

描述

属性

IUPAC Name |

3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-9-11(16)4-3-5-13(9)18-15(19)10-6-7-14(20-2)12(17)8-10/h3-8H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDLCOMQXFMONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597595 | |

| Record name | 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63969-05-1 | |

| Record name | 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration and Formation of Benzamide

The initial step often involves the nitration of 4-methoxybenzoic acid or its derivatives to introduce the nitro group, followed by a condensation reaction with aniline derivatives.

- React 3-nitro-4-chlorobenzoic acid with aniline in the presence of a condensing agent such as N,N'-diisopropyl carbodiimide (DIC) and a catalyst like 1-hydroxybenzotriazole (HOBt) to form the corresponding benzamide.

Etherification

Following the formation of the benzamide, etherification is performed to introduce the methoxy group. This step can be achieved using sodium methoxide or potassium hydroxide in methanol under reflux conditions.

- Combine 3-nitro-4-chlorobenzoyl aniline with sodium methoxide in methanol, heating to reflux for several hours until the reaction is complete.

Reduction

The final step involves reducing the nitro group to an amino group, which is typically done using zinc dust in an alkaline medium (sodium hydroxide).

- Treat the intermediate product with zinc and sodium hydroxide at elevated temperatures to reduce the nitro group to an amino group, yielding 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide.

The yields for these reactions can vary based on conditions such as temperature, time, and reagent purity. Typical yields reported in literature for these synthesis steps range from 85% to over 95%, depending on optimization.

| Step | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| Formation of Benzamide | 95 | >98 | 128 - 130 |

| Etherification | 94 | >99 | 162 - 163 |

| Reduction | 95 | >99 | 152 - 154 |

The synthesis of this compound involves a series of well-defined chemical reactions that can be optimized for high yield and purity. The use of modern reagents and techniques significantly enhances the efficiency of these processes, making them suitable for large-scale production in pharmaceutical applications.

Further research could focus on alternative synthetic routes that minimize environmental impact or enhance selectivity for specific isomers of the product. Additionally, exploring greener solvents or catalytic systems could improve overall sustainability in the synthesis of this compound.

化学反应分析

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or methanol under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules, facilitating studies on reaction mechanisms and kinetics.

- Reactivity Studies : It is employed to investigate the reactivity of functional groups, particularly the amino and methoxy groups in various chemical environments.

Biology

- Biochemical Probes : Investigated for its potential as a biochemical probe in enzyme studies, particularly those involving glycosphingolipids.

- Protein-Ligand Interactions : Used to study interactions between proteins and ligands, providing insights into cellular signaling pathways.

Medicine

- Cancer Research : Explored for its cytotoxic effects on cancer cell lines, particularly ovarian cancer cells. It induces apoptosis by activating specific apoptotic pathways.

- Therapeutic Potential : Under investigation for its ability to modulate cellular pathways and mechanisms that may lead to novel cancer therapies.

Cytotoxicity in Cancer Cells

A study demonstrated that 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide exhibits significant cytotoxic effects on ovarian cancer cell lines. The compound was shown to induce apoptosis through:

- Activation of caspase pathways

- Modulation of glycosphingolipid expression

Dosage Effects in Animal Models

Research indicates that the compound's effects are dose-dependent:

- Lower Doses : Exhibit therapeutic benefits with minimal toxicity.

- Higher Doses : Result in increased apoptosis rates but may also lead to adverse effects.

作用机制

The mechanism of action of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Anti-Viral N-Arylbenzamide Derivatives

- 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (Compound 1e) Structure: Differs in the substitution of the 3-chloro-2-methylphenyl group with a 4-bromophenyl moiety. Activity: Exhibits potent anti-enterovirus A71 (EV-A71) activity with IC₅₀ = 5.7–12 μM, outperforming reference drug pirodavir. However, its amide bond is prone to hydrolysis, limiting in vivo stability . Cytotoxicity: Lower toxicity (TC₅₀ = 620 μM) compared to pirodavir (TC₅₀ = 31 μM) .

2-Aryl-isoindolin-1-one Derivatives

Chlorinated and Methoxy-Substituted Analogues

- 3-Chloro-N-phenylphthalimide Structure: Contains a phthalimide core instead of a benzamide, with a chlorine substituent. Application: Used as a monomer for polyimide synthesis, highlighting the role of chlorine in enhancing thermal stability and polymer compatibility .

- 4-Chloro-N-(3-methoxyphenyl)benzamide Structure: Substitutes the 3-amino group with a 4-chloro substituent and retains the methoxy group. Crystallography: The amide group is nearly perpendicular to the benzene ring (dihedral angle = 85.66°), influencing intermolecular hydrogen bonding and crystal packing .

Hydroxy-Substituted Benzamides

- N-(4-Chlorophenyl)-2-hydroxybenzamide

Antitumor Benzothiazole Derivatives

- 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) Structure: Replaces the benzamide core with a benzothiazole ring. Mechanism: Metabolized by CYP1A1 to an inactive hydroxylated form, with selective accumulation in sensitive cancer cells (e.g., MCF-7). This underscores the role of metabolism in antitumor selectivity .

Key Comparative Data

Discussion of Structural-Activity Relationships (SAR)

- Methoxy vs. Hydroxy: Methoxy groups improve lipid solubility and membrane permeability, while hydroxy groups enhance hydrogen bonding and aqueous solubility .

- Amide Bond Stability : Cyclization (e.g., isoindolin-1-one derivatives) or substitution with thioamide groups (as in evidence 7) mitigates hydrolysis, a critical factor for in vivo efficacy .

生物活性

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is an organic compound with notable pharmacological properties. Its unique structure, featuring an amino group, a methoxy group, and a chloro-substituted phenyl moiety, allows for significant interactions with biological targets. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds.

- Molecular Formula : C₁₅H₁₅ClN₂O₂

- Molecular Weight : 290.75 g/mol

- Structure : The compound includes a benzamide structure characterized by an amine group (-NH₂) and a methoxy group (-OCH₃) attached to a phenyl ring.

The presence of these functional groups contributes to its chemical reactivity and biological activity. The amino group can participate in nucleophilic substitution reactions, while the methoxy group can undergo demethylation under specific conditions.

This compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it affects glycosphingolipid expression in cancer stem cells and non-stem cells, which is crucial for understanding its role in cancer biology.

Cellular Effects

This compound exhibits significant cytotoxic effects on ovarian cancer cell lines. It induces apoptosis by modulating cell signaling pathways and gene expression. In vitro studies indicate that it alters glycosphingolipid expression and impacts cellular metabolism.

Molecular Mechanism

The mechanism of action involves binding to specific molecular targets, leading to enzyme inhibition or activation. The compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins results in conformational changes that affect their function. This action is particularly relevant in the apoptotic pathways of cancer cells.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-N-(3-chloro-2-methylphenyl)benzamide | Lacks methoxy group | Different reactivity |

| 4-Methoxy-N-(3-chloro-2-methylphenyl)benzamide | Lacks amino group | Reduced biological activity |

The presence of both the amino and methoxy groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as an anti-cancer agent:

- Cytotoxicity Against Ovarian Cancer : Research demonstrated that this compound significantly reduced cell viability in ovarian cancer cell lines through apoptosis induction (IC₅₀ values not specified) .

- Inhibition of Glycosphingolipid Expression : The compound was shown to modulate glycosphingolipid levels in both cancer stem cells and non-stem cells, indicating its potential role in targeting cancer stemness .

- Mechanistic Insights : Studies indicated that the compound activates apoptotic pathways by interacting with specific enzymes involved in cell survival signaling .

常见问题

Q. What are the optimal synthetic routes for 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide, and how can purity be maximized?

Methodological Answer:

- Step 1: Amide Bond Formation

React 3-chloro-2-methylaniline with 3-amino-4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to scavenge HCl, promoting coupling efficiency. Stir at 0–5°C for 2 hours, then warm to room temperature overnight . - Step 2: Purification

Extract the crude product via liquid-liquid extraction (DCM/water), dry over Na₂SO₄, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity by HPLC (≥95% target) . - Critical Parameters :

- Moisture-sensitive reagents require strict anhydrous conditions.

- Excess TEA improves yield but complicates purification; optimize stoichiometry (1:1.1 molar ratio of amine to acyl chloride) .

Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what are diagnostic peaks?

Methodological Answer:

- 1H/13C NMR :

- IR Spectroscopy :

- Strong absorption at ~1650 cm⁻¹ (C=O stretch of amide).

- Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry :

Molecular ion [M+H]+ at m/z 305.1 (exact mass 304.07 g/mol) confirms molecular formula .

Advanced Research Questions

Q. How can conflicting data on substituent effects during functionalization be resolved?

Methodological Answer:

- Contradiction Example : Varying yields in nitro-group reduction (e.g., competing over-reduction or incomplete conversion).

- Resolution Strategies :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediates.

- Condition Screening : Test catalysts (e.g., Pd/C vs. Raney Ni) and reducing agents (H₂ vs. NaBH₄) under controlled pressures/temperatures .

- Computational Modeling : DFT calculations predict electron density at reactive sites, guiding reagent selection (e.g., steric hindrance from 3-chloro-2-methylphenyl group) .

Q. What computational and experimental approaches validate target engagement in biological assays?

Methodological Answer:

- Docking Studies :

Use Schrödinger Maestro or AutoDock Vina to model interactions with bacterial enzymes (e.g., acetyl-CoA carboxylase). Focus on hydrogen bonding between the amide group and active-site residues (e.g., Lys234) . - Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzyme.

- Enzyme Inhibition Assays : Monitor IC50 shifts under varying compound concentrations (e.g., 0.1–100 µM) .

Q. How can competing side reactions (e.g., demethylation or ring chlorination) be suppressed during synthesis?

Methodological Answer:

- Demethylation Mitigation :

Avoid strong acids (e.g., HBr/AcOH) in methoxy-bearing intermediates. Use milder reagents (e.g., BCl₃ in DCM at -78°C for selective deprotection) . - Chlorination Control :

- Electrophilic Substitution : Limit Cl₂ gas exposure; use N-chlorosuccinimide (NCS) for regioselective chlorination.

- Steric Shielding : Introduce bulky groups ortho to the chlorination site to block undesired positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。